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molecular formula C9H6BrClN2 B8735720 3-Bromo-5-chloro-2-methyl-1,8-naphthyridine

3-Bromo-5-chloro-2-methyl-1,8-naphthyridine

Cat. No. B8735720
M. Wt: 257.51 g/mol
InChI Key: BKJMIRJYLPWGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464781

Procedure details

In a similar manner to Example B1, a mixture of 6-bromo-7-methyl-1,8-naphthyridin-4-ol (3.7 g) and phosphorus oxychloride (25 ml) was stirred at 95° C. for 1 hour to give 3-bromo-5-chloro-2-methyl-1,8-naphthyridine, m.p. 160°-164° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[N:10][C:11]=1[CH3:12])[N:8]=[CH:7][CH:6]=[C:5]2O.P(Cl)(Cl)([Cl:16])=O>>[Br:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4]([CH:3]=1)=[C:5]([Cl:16])[CH:6]=[CH:7][N:8]=2

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=NC1C)O
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC2=NC=CC(=C2C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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